REACTION_SMILES
|
[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[c:1]1([C:7]2([c:10]3[cH:11][cH:12][c:13]4[c:14]([n:15]3)[s:16][c:17]([C:19]([OH:20])=[O:21])[n:18]4)[CH2:8][CH2:9]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]2([c:10]3[cH:11][cH:12][c:13]4[c:14]([n:15]3)[s:16][cH:17][n:18]4)[CH2:8][CH2:9]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
O=C(O)c1nc2ccc(C3(c4ccccc4)CC3)nc2s1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1nc2ccc(C3(c4ccccc4)CC3)nc2s1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(C2(c3ccc4ncsc4n3)CC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |